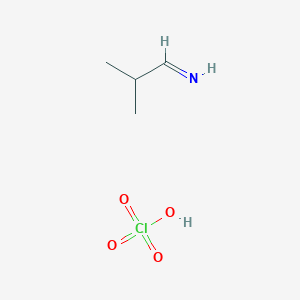![molecular formula C11H20O B14588153 (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol CAS No. 61314-58-7](/img/structure/B14588153.png)
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6,6-Trimethylbicyclo[311]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure It is characterized by a bicyclo[311]heptane framework with three methyl groups and a hydroxymethyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol typically involves the hydroboration-oxidation of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. The reaction proceeds as follows:
Hydroboration: The starting material, 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, is treated with borane (BH3) in tetrahydrofuran (THF) to form the corresponding organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-one or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-al.
Reduction: The major product is 2,6,6-trimethylbicyclo[3.1.1]heptane.
Substitution: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl chloride or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl bromide.
科学研究应用
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework provides rigidity, which can affect the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but with a ketone group instead of a hydroxyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound lacks the hydroxyl group and is fully saturated.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a double bond in the bicyclic framework.
Uniqueness
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
属性
CAS 编号 |
61314-58-7 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
(3,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-8-5-10(9(7)6-12)11(8,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI 键 |
KUCHRVAPHCAVCI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2CC(C1CO)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


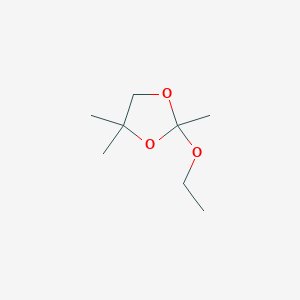
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
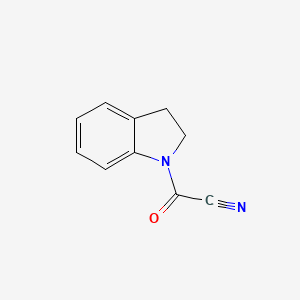
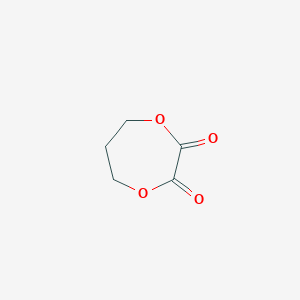
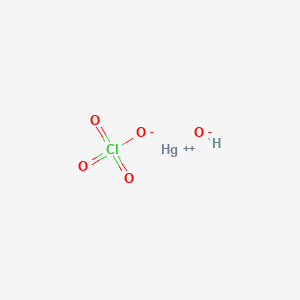
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
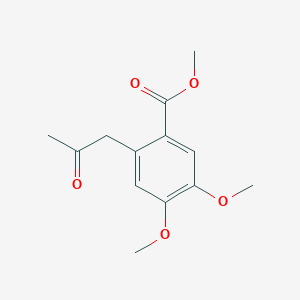

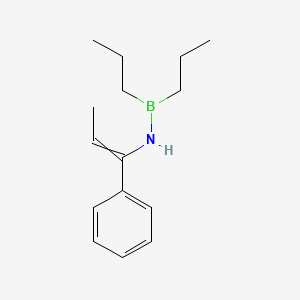
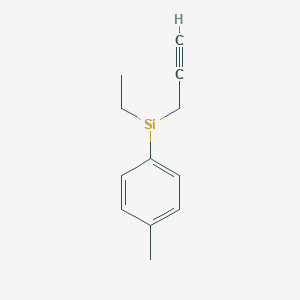
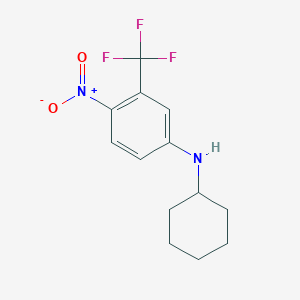
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
